molecular formula C11H23NO6S B1265752 2-(Diethylamino)ethyl acrylate methyl sulfate CAS No. 21810-39-9

2-(Diethylamino)ethyl acrylate methyl sulfate

Cat. No.: B1265752
CAS No.: 21810-39-9
M. Wt: 297.37 g/mol
InChI Key: BIWSOHCILAMHGH-UHFFFAOYSA-M
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Description

2-(Diethylamino)ethyl acrylate methyl sulfate is a chemical compound that belongs to the class of acrylate esters. It is characterized by the presence of a diethylamino group attached to an ethyl acrylate moiety, with a methyl sulfate counterion. This compound is known for its reactivity and is used in various chemical processes and applications.

Mechanism of Action

Target of Action

Similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate], have been studied for their ability to form electrostatic complexes with anionic biomacromolecules, such as dna and rna . This suggests that 2-(Diethylamino)ethyl acrylate methyl sulfate may interact with similar targets.

Mode of Action

It is known that this compound is an important acrylic monomer that gives basic properties to copolymers . It is likely that this compound interacts with its targets through electrostatic interactions, given its potential to form complexes with anionic biomacromolecules .

Biochemical Pathways

Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence pathways related to drug metabolism and cellular response to pharmaceuticals .

Pharmacokinetics

It is known that this compound is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol

Result of Action

Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence cellular uptake and response to pharmaceuticals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place . Additionally, its solubility in water and reactivity with bases suggest that its action may be influenced by the pH and ionic strength of its environment .

Biochemical Analysis

Biochemical Properties

2-(Diethylamino)ethyl acrylate methyl sulfate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of acrylic acid and diethylaminoethanol. These interactions are crucial for the compound’s role in polymerization processes, where it acts as a monomer to form polymers with specific properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins. Additionally, it can activate certain kinases, leading to the phosphorylation of target proteins and subsequent changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell proliferation and differentiation. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. The compound can also affect the levels of certain metabolites, leading to changes in metabolic flux. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions are important for understanding the compound’s localization and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl acrylate methyl sulfate typically involves the reaction of 2-(Diethylamino)ethanol with acrylic acid or its derivatives, such as methyl acrylate. The reaction is usually catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the presence of inhibitors to prevent unwanted polymerization .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl acrylate methyl sulfate is unique due to its specific combination of the diethylamino group and the acrylate moiety, which imparts distinct reactivity and properties. This makes it suitable for specialized applications in polymer chemistry and materials science .

Properties

IUPAC Name

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWSOHCILAMHGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066731
Record name Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
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Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21810-39-9
Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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Record name 2-(Diethylamino)ethyl acrylate methyl sulfate
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Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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Record name Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
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Record name Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate
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Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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